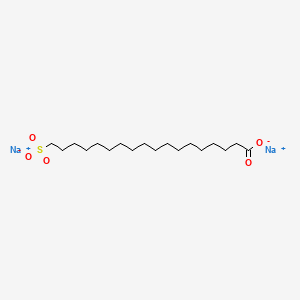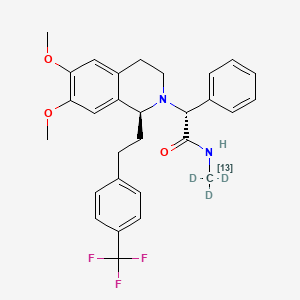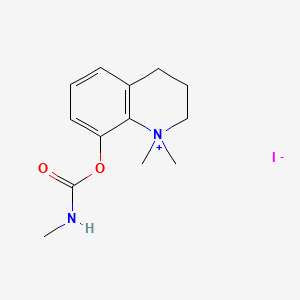
Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-7-methylcarbamoyloxy-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El YODURO DE 1,1-DIMETIL-8-[(METILCARBAMOIL)OXI]-1,2,3,4-TETRAHIDROQUINOLINIO es un compuesto químico con la fórmula molecular C13H19IN2O2 Es una sal de amonio cuaternario, lo que significa que contiene un átomo de nitrógeno cargado positivamente
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del YODURO DE 1,1-DIMETIL-8-[(METILCARBAMOIL)OXI]-1,2,3,4-TETRAHIDROQUINOLINIO generalmente implica la reacción de 1,2,3,4-tetrahidroquinolina con isocianato de metilo y la posterior cuaternización con yoduro de metilo. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o acetonitrilo y pueden requerir calentamiento para facilitar la reacción.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se utilizan técnicas de purificación como la recristalización o la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El YODURO DE 1,1-DIMETIL-8-[(METILCARBAMOIL)OXI]-1,2,3,4-TETRAHIDROQUINOLINIO puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la sal de amonio cuaternario en aminas terciarias.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el ion yoduro con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como los haluros, los cianuros o los tiolatos se pueden emplear en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas terciarias.
Aplicaciones Científicas De Investigación
El YODURO DE 1,1-DIMETIL-8-[(METILCARBAMOIL)OXI]-1,2,3,4-TETRAHIDROQUINOLINIO tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en ciertas reacciones.
Biología: El compuesto se puede utilizar en estudios que involucran sistemas de neurotransmisores debido a su estructura de amonio cuaternario.
Industria: El compuesto se puede utilizar en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción del YODURO DE 1,1-DIMETIL-8-[(METILCARBAMOIL)OXI]-1,2,3,4-TETRAHIDROQUINOLINIO implica su interacción con objetivos moleculares como receptores o enzimas. El grupo de amonio cuaternario le permite unirse a sitios cargados negativamente en proteínas u otras biomoléculas, potencialmente modulando su actividad. Las vías específicas involucradas dependen del contexto de su uso, como en sistemas biológicos o químicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1,1-Dimetil-8-[(metilcarbamoyl)oxi]-1,2,3,4-tetrahidroquinolina
- Bromuro de 1,1-dimetil-8-[(metilcarbamoyl)oxi]-1,2,3,4-tetrahidroquinolinio
Unicidad
El YODURO DE 1,1-DIMETIL-8-[(METILCARBAMOIL)OXI]-1,2,3,4-TETRAHIDROQUINOLINIO es único debido a su contraión específico de yoduro, que puede influir en su solubilidad, reactividad y actividad biológica en comparación con compuestos similares con diferentes contraiones.
Propiedades
Número CAS |
63680-79-5 |
|---|---|
Fórmula molecular |
C13H19IN2O2 |
Peso molecular |
362.21 g/mol |
Nombre IUPAC |
(1,1-dimethyl-3,4-dihydro-2H-quinolin-1-ium-8-yl) N-methylcarbamate;iodide |
InChI |
InChI=1S/C13H18N2O2.HI/c1-14-13(16)17-11-8-4-6-10-7-5-9-15(2,3)12(10)11;/h4,6,8H,5,7,9H2,1-3H3;1H |
Clave InChI |
WRNHQUCICLDKNL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC2=C1[N+](CCC2)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


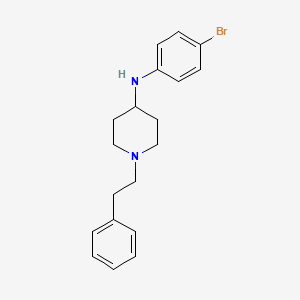
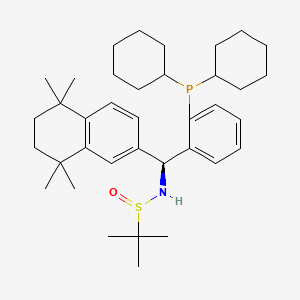
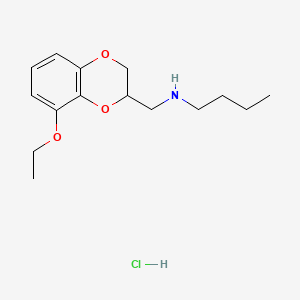
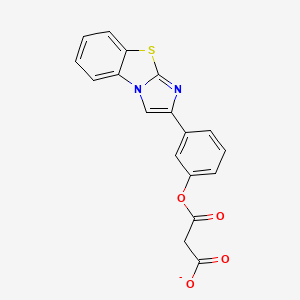
![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)
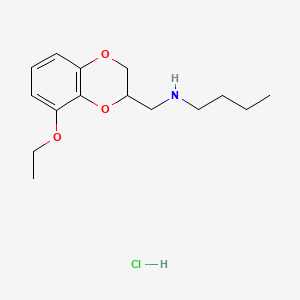
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-12-butan-2-yl-3-(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide](/img/structure/B12298803.png)
![N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)
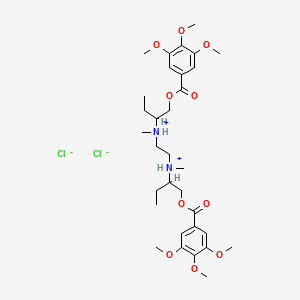
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)
